molecular formula C11H9BrFNO3 B6350245 3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326814-83-8

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6350245
CAS RN: 1326814-83-8
M. Wt: 302.10 g/mol
InChI Key: QYANCOVURORQSS-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (3-B2F-5M-4,5-DHO-1,2-OCA) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals and materials science. This compound is used as a starting material in the synthesis of various organic compounds, such as the synthesis of a variety of heterocyclic compounds, as well as in the synthesis of pharmaceuticals and materials. Furthermore, 3-B2F-5M-4,5-DHO-1,2-OCA has been studied for its potential use in medical applications, such as in the treatment of cancer and other diseases.

Scientific Research Applications

Synthetic Methodologies and Applications

Practical Synthesis of Key Intermediates

A practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed. This synthesis avoids the high costs associated with palladium usage and toxic phenylboronic acid, presenting a safer and more cost-effective methodology for large-scale production (Qiu et al., 2009).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) based compounds have been identified for the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. These chemosensors are known for high selectivity and sensitivity, showcasing the potential of DFP-based compounds in analytical chemistry (Roy, 2021).

Potential Biological Activities

Antioxidant and Pharmacological Effects

Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA modulates lipid metabolism and glucose, showcasing its potential in treating metabolic disorders (Naveed et al., 2018).

Synthetic Approaches for Biological Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines is reviewed, highlighting methods for creating potentially biologically active derivatives. This work emphasizes the importance of these compounds in medicinal chemistry and their potential therapeutic applications (Ibrahim, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is Aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism . This enzyme plays a crucial role in converting glucose into sorbitol, which can lead to various complications when accumulated in large amounts.

Mode of Action

The compound interacts with Aldose reductase, potentially inhibiting its activity This inhibition can prevent the conversion of glucose to sorbitol, thereby controlling the levels of sorbitol within the cells

Biochemical Pathways

The compound affects the polyol pathway by inhibiting Aldose reductase . This inhibition can prevent the accumulation of sorbitol, which can otherwise lead to osmotic stress and other complications in various tissues, particularly in the context of diabetes.

Pharmacokinetics

Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted through renal and hepatic pathways . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.

Result of Action

The inhibition of Aldose reductase by this compound can prevent the accumulation of sorbitol, potentially alleviating osmotic stress and other complications associated with excessive sorbitol levels . This can have various molecular and cellular effects, including the prevention of cellular damage and the maintenance of normal cellular functions.

properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYANCOVURORQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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